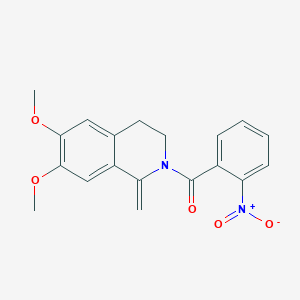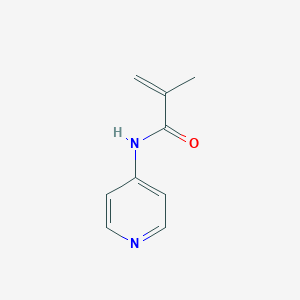![molecular formula C27H27FN4O B289227 3-(4-fluorophenyl)-2-{[3-methyl-4-(4-methylphenyl)-1-piperazinyl]methyl}-4(3H)-quinazolinone](/img/structure/B289227.png)
3-(4-fluorophenyl)-2-{[3-methyl-4-(4-methylphenyl)-1-piperazinyl]methyl}-4(3H)-quinazolinone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-fluorophenyl)-2-{[3-methyl-4-(4-methylphenyl)-1-piperazinyl]methyl}-4(3H)-quinazolinone is a chemical compound that belongs to the class of quinazolinone derivatives. It has gained significant attention in the field of scientific research due to its various biological activities, including anti-inflammatory, antitumor, and analgesic effects.
Applications De Recherche Scientifique
3-(4-fluorophenyl)-2-{[3-methyl-4-(4-methylphenyl)-1-piperazinyl]methyl}-4(3H)-quinazolinone has been extensively studied for its various biological activities. It has been found to exhibit anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines, such as TNF-α and IL-6. In addition, it has been shown to possess antitumor activity by inducing apoptosis in cancer cells. Furthermore, it has been found to have analgesic effects by activating the opioid receptors in the central nervous system.
Mécanisme D'action
The mechanism of action of 3-(4-fluorophenyl)-2-{[3-methyl-4-(4-methylphenyl)-1-piperazinyl]methyl}-4(3H)-quinazolinone involves the modulation of various signaling pathways. It has been found to inhibit the NF-κB signaling pathway, which is involved in the regulation of inflammation. In addition, it has been shown to activate the JNK signaling pathway, which is involved in the induction of apoptosis. Furthermore, it has been found to activate the opioid receptors in the central nervous system, which are involved in the regulation of pain.
Biochemical and Physiological Effects
3-(4-fluorophenyl)-2-{[3-methyl-4-(4-methylphenyl)-1-piperazinyl]methyl}-4(3H)-quinazolinone has been found to exhibit various biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-6, which are involved in the regulation of inflammation. In addition, it has been found to induce apoptosis in cancer cells by activating the JNK signaling pathway. Furthermore, it has been shown to activate the opioid receptors in the central nervous system, which are involved in the regulation of pain.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 3-(4-fluorophenyl)-2-{[3-methyl-4-(4-methylphenyl)-1-piperazinyl]methyl}-4(3H)-quinazolinone in lab experiments include its various biological activities, such as anti-inflammatory, antitumor, and analgesic effects. Furthermore, it has been found to be relatively safe and well-tolerated in animal studies. However, the limitations of using this compound in lab experiments include its limited solubility in water and its potential toxicity at high doses.
Orientations Futures
There are several future directions for the scientific research of 3-(4-fluorophenyl)-2-{[3-methyl-4-(4-methylphenyl)-1-piperazinyl]methyl}-4(3H)-quinazolinone. One potential direction is to investigate its potential as a therapeutic agent for various inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. Another direction is to explore its potential as a chemotherapeutic agent for various types of cancer. Furthermore, there is a need to investigate the optimal dosing and administration of this compound to maximize its therapeutic effects while minimizing its potential toxicity.
Méthodes De Synthèse
The synthesis of 3-(4-fluorophenyl)-2-{[3-methyl-4-(4-methylphenyl)-1-piperazinyl]methyl}-4(3H)-quinazolinone involves the reaction between 4-fluoroaniline, 4-methylbenzaldehyde, and 3-methyl-4-(4-methylphenyl)-1-piperazine in the presence of a catalyst. The reaction is carried out under reflux conditions in a solvent, such as ethanol or methanol. The resulting product is then purified using various techniques, such as recrystallization or chromatography.
Propriétés
Formule moléculaire |
C27H27FN4O |
|---|---|
Poids moléculaire |
442.5 g/mol |
Nom IUPAC |
3-(4-fluorophenyl)-2-[[3-methyl-4-(4-methylphenyl)piperazin-1-yl]methyl]quinazolin-4-one |
InChI |
InChI=1S/C27H27FN4O/c1-19-7-11-22(12-8-19)31-16-15-30(17-20(31)2)18-26-29-25-6-4-3-5-24(25)27(33)32(26)23-13-9-21(28)10-14-23/h3-14,20H,15-18H2,1-2H3 |
Clé InChI |
MGNHOCXYAYGZBV-UHFFFAOYSA-N |
SMILES |
CC1CN(CCN1C2=CC=C(C=C2)C)CC3=NC4=CC=CC=C4C(=O)N3C5=CC=C(C=C5)F |
SMILES canonique |
CC1CN(CCN1C2=CC=C(C=C2)C)CC3=NC4=CC=CC=C4C(=O)N3C5=CC=C(C=C5)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![5-benzyl-6-(methylsulfanyl)-2-phenyl-5,6,7,7a-tetrahydro[1,3]oxazolo[4,5-c]pyridin-4(3aH)-one](/img/structure/B289150.png)


![5-benzyl-5,5a,6,7,11b,11c-hexahydrobenzo[f]furo[3,2-c]quinolin-4(3aH)-one](/img/structure/B289156.png)


![ethyl 5-[3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)-2-hydroxypropoxy]-1,2-dimethyl-1H-indole-3-carboxylate](/img/structure/B289165.png)
![ethyl 5-[2-hydroxy-3-(4-methyl-1-piperazinyl)propoxy]-1,2-dimethyl-1H-indole-3-carboxylate](/img/structure/B289166.png)
![3-(4-bromophenyl)-9,10-dimethoxy-3,4,6,7-tetrahydro-2H-pyrimido[6,1-a]isoquinoline-1-carbonitrile](/img/structure/B289167.png)